molecular formula C12H19ClN4 B12216321 1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine

1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine

Cat. No.: B12216321
M. Wt: 254.76 g/mol
InChI Key: VXHZZRHUSDLKEM-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine is an organic compound that features both pyrazole and pyrrole rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with 1-methyl-1H-pyrrole-2-carbaldehyde in the presence of a suitable amine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures and environmental considerations are also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-ethyl-1H-pyrazol-4-yl)ethanone
  • 1-methyl-1H-pyrrole-2-carbaldehyde
  • 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine

Uniqueness

1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine stands out due to its dual heterocyclic structure, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H19ClN4

Molecular Weight

254.76 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-1-(1-methylpyrrol-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C12H18N4.ClH/c1-3-16-10-11(8-14-16)7-13-9-12-5-4-6-15(12)2;/h4-6,8,10,13H,3,7,9H2,1-2H3;1H

InChI Key

VXHZZRHUSDLKEM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCC2=CC=CN2C.Cl

Origin of Product

United States

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